4-(Ethoxyimino)-3-methyl-1H-pyrazol-5(4H)-one
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Overview
Description
4-(Ethoxyimino)-3-methyl-1H-pyrazol-5(4H)-one is a heterocyclic compound with a pyrazolone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxyimino)-3-methyl-1H-pyrazol-5(4H)-one typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-methyl-1H-pyrazol-5(4H)-one. This intermediate is then reacted with ethyl nitrite to introduce the ethoxyimino group. The reaction conditions often include the use of solvents such as ethanol and catalysts like acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxyimino)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethoxyimino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyimino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolones and their derivatives, which can have different functional groups depending on the reagents used.
Scientific Research Applications
4-(Ethoxyimino)-3-methyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-(Ethoxyimino)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The ethoxyimino group can form hydrogen bonds with biological macromolecules, affecting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4H-pyrans: These compounds have a similar heterocyclic structure but differ in their oxygen-containing ring.
4-oxo-4H-1-benzopyran-3-carbonitriles: These compounds share the pyrazolone core but have different substituents.
Uniqueness
4-(Ethoxyimino)-3-methyl-1H-pyrazol-5(4H)-one is unique due to its ethoxyimino group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(4Z)-4-ethoxyimino-3-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C6H9N3O2/c1-3-11-9-5-4(2)7-8-6(5)10/h3H2,1-2H3,(H,8,9,10) |
InChI Key |
RNGSJCOXZVGUAF-UHFFFAOYSA-N |
Isomeric SMILES |
CCO/N=C\1/C(=NNC1=O)C |
Canonical SMILES |
CCON=C1C(=NNC1=O)C |
Origin of Product |
United States |
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